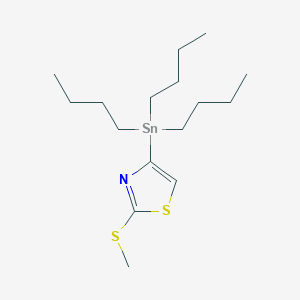

2-(Methylthio)-4-(tributylstannyl)thiazole

描述

2-(Methylthio)-4-(tributylstannyl)thiazole (CAS: 446286-06-2) is an organotin-thiazole hybrid compound with the molecular formula C₁₆H₃₁NS₂Sn and a molecular weight of 420.3 g/mol . It is characterized by a thiazole ring substituted at position 2 with a methylthio (-SMe) group and at position 4 with a tributylstannyl (-SnBu₃) moiety. This compound is commercially available with a purity of ≥90% and is primarily utilized in Stille cross-coupling reactions due to the electrophilic tin center, which facilitates carbon–carbon bond formation in organic synthesis .

属性

IUPAC Name |

tributyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQPVUGIZBXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NS2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676709 | |

| Record name | 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-06-2 | |

| Record name | 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Data Tables

The following tables summarize the methods and properties related to the preparation and characterization of stannylthiazole derivatives:

Table 1: Preparation Methods

| Method | Reaction Conditions | Key Reagents | Expected Outcome |

|---|---|---|---|

| Lithiation/Stannylation | n-BuLi or LDA in THF, -80°C to -40°C | n-BuLi, LDA, Bu3SnCl | Selective stannylation at desired positions, such as the 2 or 5 position. |

| Stille Coupling | Palladium catalyst, inert atmosphere (N2 or Ar) | Halo-substituted thiazole, tributylstannyl reagent, Pd(PPh3)4 | Formation of carbon-carbon bonds, useful for creating complex thiazole derivatives. |

Table 2: Characterization Techniques

| Technique | Application | Expected Results |

|---|---|---|

| NMR (1H, 13C) | Structural elucidation | Identification of protons and carbons in the thiazole ring and tributylstannyl groups. |

| IR Spectroscopy | Functional group identification | C-Sn stretching at approximately 500-600 cm-1. |

| Elemental Analysis | Verifying purity and stoichiometry | Validates the presence and ratios of C, H, N, S, and Sn. |

Detailed Research Findings

Selective Stannylation : The choice of base (n-BuLi vs. LDA) and temperature is critical for achieving selectivity in the stannylation reaction. Lower temperatures with n-BuLi favor kinetic products, while LDA at higher temperatures can provide selective addition at specific positions.

Stability of Stannylthiophenes : Stannylthiophene derivatives exhibit excellent stability and can be handled in air or water without immediate degradation, simplifying their synthesis and handling.

Stille Coupling Applications : Stille coupling is a versatile method for synthesizing complex molecules using stannyl derivatives. The reaction conditions, including the choice of catalyst and solvent system, can significantly impact the yield and selectivity of the reaction.

Spectroscopic Characterization : NMR spectroscopy is essential for confirming the structure of stannylthiazoles. Characteristic peaks for the thiazole ring and tributylstannyl groups can be identified, aiding in structural confirmation.

Safety Considerations : Organotin compounds are known to be toxic, requiring careful handling and appropriate safety measures, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

化学反应分析

Types of Reactions

2-(Methylthio)-4-(tributylstannyl)thiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivative.

Substitution: The tributyltin group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Chemistry

2-(Methylthio)-4-(tributylstannyl)thiazole serves as a precursor for synthesizing other biologically active derivatives. Its unique structure allows chemists to modify it further to create compounds with specific desired properties.

Biology

Research indicates that this compound may influence various biological pathways. Its potential as a modulator in cellular processes is being explored, particularly in relation to its interactions with cellular receptors and enzymes.

Medicine

The compound has shown promise in the following medical applications:

- Anticonvulsant Activity : Preliminary studies indicate that it may reduce seizure activity without impairing motor coordination, making it a candidate for epilepsy treatment.

- Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Industry

This compound can be utilized in developing new materials with specific chemical properties. Its organotin nature allows it to be incorporated into various industrial applications, potentially enhancing material performance.

Anticonvulsant Study

A systematic evaluation of this compound demonstrated significant anticonvulsant properties in animal models. The study highlighted its efficacy in reducing seizure frequency while maintaining normal motor functions, suggesting its suitability for further investigation as an epilepsy treatment option.

Anticancer Screening

In vitro screenings against multiple cancer cell lines revealed that certain derivatives of this compound exhibited strong antiproliferative effects. For instance, compounds with specific substituents showed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating their potential for therapeutic development.

| Application Area | Biological Activity | Key Findings |

|---|---|---|

| Anticonvulsant | Significant reduction in seizure activity | No impairment of motor coordination observed |

| Anticancer | Selective cytotoxicity against cancer cell lines | Low IC50 values indicate potent antiproliferative effects |

作用机制

The mechanism of action of 2-(Methylthio)-4-(tributylstannyl)thiazole involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the thiazole ring to undergo arylation or other substitution reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which is then replaced by a carbon-carbon bond in the final product .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(methylthio)-4-(tributylstannyl)thiazole are best understood by comparing it with analogous thiazole and organotin derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 2-(Methylthio)-5-(tributylstannyl)thiazole (CAS: 157025-34-8): This positional isomer features the tributylstannyl group at position 5 instead of position 3. Its molecular weight (420.3 g/mol) and purity (96%) are comparable to the target compound .

- 2-Methoxy-4-(tributylstannyl)thiazole (CAS: 927391-09-1): Replacing the methylthio group with methoxy (-OMe) alters electronic properties. The methoxy group is a stronger electron donor than methylthio, which may influence the electron density of the thiazole ring and downstream reactivity. Its molecular weight (404.2 g/mol) is slightly lower due to the oxygen atom .

Organotin vs. Non-Tin Analogues

- 2-Methyl-4-phenylthiazole (CAS: 32272-52-9): This non-tin derivative lacks the tributylstannyl group, rendering it unsuitable for Stille coupling. However, the phenyl group at position 4 enhances aromatic stacking interactions, making it relevant in materials science. Its simpler structure (C₁₀H₉NS, MW: 175.25 g/mol) contrasts sharply with the tin-containing target compound .

- 4-(4-Trifluoromethylphenyl)thiazole derivatives :

Compounds like 2e and 2g (from ) feature a trifluoromethylphenyl group at position 4. The strong electron-withdrawing -CF₃ group polarizes the thiazole ring, which is critical for π–π interactions in enzyme binding (e.g., acetylcholinesterase inhibition) .

Functional Group Variations

- 2-Hydrazino-4-(5-nitro-2-furyl)thiazole: This derivative replaces the methylthio and tributylstannyl groups with hydrazine and nitrofuryl substituents.

- 2-(Methylthio)thiazole-4-carboxylic acid (CAS: 907543-75-3) :

The carboxylic acid group at position 4 introduces hydrogen-bonding capacity, making it suitable for coordination chemistry. Its molecular weight (191.25 g/mol) is significantly lower than the tin-containing analogue .

Data Table: Key Properties of Compared Compounds

生物活性

2-(Methylthio)-4-(tributylstannyl)thiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 446286-06-2

- Molecular Formula : C12H19NS2Sn

- Molecular Weight : 368.1 g/mol

The compound features a thiazole ring substituted with a methylthio group and a tributylstannyl moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABAA Receptor Modulation : This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, enhancing GABAergic signaling and potentially providing anticonvulsant effects.

- Carbonic Anhydrase Inhibition : It has been shown to inhibit carbonic anhydrase II, an enzyme critical for maintaining acid-base balance in the body. This inhibition can affect neurotransmission and cellular metabolism.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. The compound has demonstrated significant efficacy in various seizure models:

- Median Effective Dose (ED50) : In animal models, this compound exhibited potent anticonvulsant activity with an ED50 lower than that of standard medications like ethosuximide .

- Mechanism in Seizure Models : The modulation of GABAA receptors leads to enhanced inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures .

Antitumor Potential

Emerging research suggests that thiazole derivatives may possess anticancer properties:

- In Vitro Studies : Some thiazole compounds have shown cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) using MTT assays .

- Mechanisms Under Investigation : The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

- Anticonvulsant Efficacy :

- Antimicrobial Screening :

Comparative Analysis

| Compound | Anticonvulsant Activity | Antimicrobial Activity | Antitumor Potential |

|---|---|---|---|

| This compound | High | Moderate (similar compounds show activity) | Emerging evidence |

| Ethosuximide | Standard reference | N/A | N/A |

| Thiazole Derivative A | Moderate | High against S. aureus | Significant against HepG-2 |

常见问题

Basic Research Questions

What are the common synthetic routes for preparing 2-(Methylthio)-4-(tributylstannyl)thiazole?

The synthesis typically involves halogenation-stannylation cascades or cross-coupling reactions . For example:

- Step 1 : Introduce the tributylstannyl group via palladium-catalyzed Stille coupling. Optimize solvent (e.g., THF or DMF) and catalyst (e.g., Pd(PPh₃)₄) to enhance yield .

- Step 2 : Functionalize the thiazole core with methylthio groups using alkylation agents (e.g., methyl iodide) under inert conditions to avoid oxidation .

- Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to remove stannyl byproducts .

What analytical methods are recommended for characterizing this compound?

Use a combination of spectroscopic and chromatographic techniques :

- NMR : ¹H/¹³C NMR to confirm methylthio (-SCH₃) and tributylstannyl (-SnBu₃) substituents. Compare chemical shifts with NIST reference data for thiazole derivatives .

- IR Spectroscopy : Identify C-S (650–750 cm⁻¹) and Sn-C (450–550 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns of tin .

- Elemental Analysis : Validate purity (>95%) by matching calculated and experimental C/H/N/S/Sn ratios .

How should this compound be stored to ensure stability?

- Storage conditions : Keep under argon or nitrogen at –20°C in amber vials to prevent oxidation of the stannyl group and degradation of the thiazole ring .

- Handling precautions : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light or moisture, which can hydrolyze Sn-C bonds .

Advanced Research Questions

How can coupling reactions involving the tributylstannyl group be optimized?

- Catalyst selection : Test Pd(0) vs. Pd(II) catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) to balance reactivity and selectivity .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility vs. non-polar solvents (toluene) for reduced side reactions .

- Additives : Use CuI or LiCl to accelerate transmetalation steps in Stille couplings .

- Troubleshooting : If yields are low, analyze reaction mixtures via GC-MS to detect incomplete coupling or protodestannylation byproducts .

What mechanistic insights exist for the reactivity of the tributylstannyl group in this compound?

- Electrophilic substitution : The SnBu₃ group acts as a directing meta-substituent in electrophilic aromatic substitution (e.g., nitration), stabilizing intermediates via hyperconjugation .

- Nucleophilic displacement : In cross-couplings, the stannyl group undergoes transmetalation with Pd, forming a Pd-Sn intermediate before bond formation .

- Computational studies : DFT calculations predict electron-withdrawing effects of the SnBu₃ group, lowering HOMO energy and influencing regioselectivity .

How can computational modeling aid in understanding its electronic structure?

- Density Functional Theory (DFT) : Model the compound’s geometry, frontier orbitals, and electrostatic potential surfaces to predict reactivity .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity .

- Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .

What strategies address challenges in handling air-sensitive intermediates during synthesis?

- Inert atmosphere : Use Schlenk lines or gloveboxes for stannylation steps .

- Quenching protocols : Add methanol or aqueous NH₄Cl to decompose residual Sn reagents before workup .

- Stabilization : Ligand design (e.g., bulky phosphines) can stabilize Pd-Sn intermediates and reduce decomposition .

How can impurities from synthetic byproducts be identified and resolved?

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate Sn-containing impurities .

- Spectroscopic analysis : LC-MS and ¹¹⁹Sn NMR (if accessible) to detect organotin byproducts .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to improve crystalline purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。